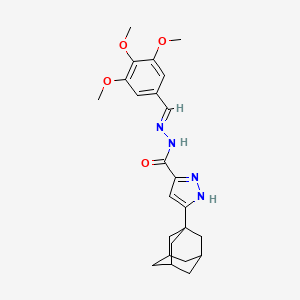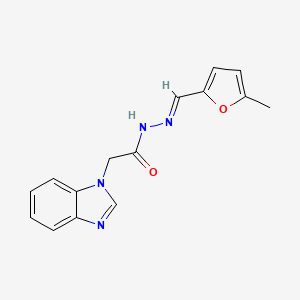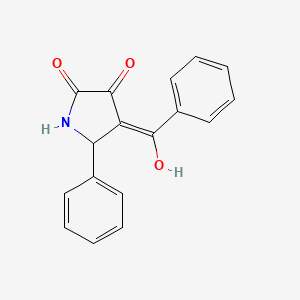![molecular formula C23H25BrN4O B3888213 3-(ADAMANTAN-1-YL)-N'-[(1E,2Z)-2-BROMO-3-PHENYLPROP-2-EN-1-YLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE](/img/structure/B3888213.png)
3-(ADAMANTAN-1-YL)-N'-[(1E,2Z)-2-BROMO-3-PHENYLPROP-2-EN-1-YLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE
Overview
Description
3-(ADAMANTAN-1-YL)-N’-[(1E,2Z)-2-BROMO-3-PHENYLPROP-2-EN-1-YLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound that features a unique structure combining adamantane, pyrazole, and hydrazide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ADAMANTAN-1-YL)-N’-[(1E,2Z)-2-BROMO-3-PHENYLPROP-2-EN-1-YLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Adamantane Derivative: Adamantane is functionalized to introduce the desired substituents.
Synthesis of the Pyrazole Core: The pyrazole ring is constructed through cyclization reactions involving hydrazine derivatives and appropriate diketones.
Coupling Reactions: The adamantane derivative is coupled with the pyrazole core under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(ADAMANTAN-1-YL)-N’-[(1E,2Z)-2-BROMO-3-PHENYLPROP-2-EN-1-YLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the existing functional groups, potentially altering the compound’s properties.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines, thiols, or alkoxides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
3-(ADAMANTAN-1-YL)-N’-[(1E,2Z)-2-BROMO-3-PHENYLPROP-2-EN-1-YLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for developing new drugs due to its unique structure and potential biological activity.
Materials Science: The compound’s structural features make it a candidate for use in designing novel materials with specific properties.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 3-(ADAMANTAN-1-YL)-N’-[(1E,2Z)-2-BROMO-3-PHENYLPROP-2-EN-1-YLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE exerts its effects involves interactions with molecular targets and pathways. The adamantane moiety may enhance the compound’s stability and facilitate its interaction with biological membranes. The pyrazole and hydrazide groups can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Adamantan-1-yl Acrylate: A compound with a similar adamantane moiety but different functional groups.
2-(3-(Adamantan-1-yl)propyl)-3,5,6-trifluoro-7,7,8,8-tetracyanoquinodimethane: Another compound featuring the adamantane structure, used for p-type conductivity doping.
Uniqueness
3-(ADAMANTAN-1-YL)-N’-[(1E,2Z)-2-BROMO-3-PHENYLPROP-2-EN-1-YLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE is unique due to its combination of adamantane, pyrazole, and hydrazide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-(1-adamantyl)-N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BrN4O/c24-19(9-15-4-2-1-3-5-15)14-25-28-22(29)20-10-21(27-26-20)23-11-16-6-17(12-23)8-18(7-16)13-23/h1-5,9-10,14,16-18H,6-8,11-13H2,(H,26,27)(H,28,29)/b19-9-,25-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLQYTNRJQORSM-KQYOUDCPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)NN=CC(=CC5=CC=CC=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)N/N=C/C(=C/C5=CC=CC=C5)/Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B3888155.png)
![4-benzoyl-5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3888161.png)
![4-[(E)-(3,5-dimethyl-1,2,4-triazol-4-yl)iminomethyl]-N,N-diethylaniline](/img/structure/B3888163.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B3888170.png)
![(4Z)-1-(3-chloro-4-methylphenyl)-4-[[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]methylidene]pyrazolidine-3,5-dione](/img/structure/B3888186.png)
![N'-[(Z)-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE]PYRAZINE-2-CARBOHYDRAZIDE](/img/structure/B3888194.png)

![3-tert-butyl-N'-[1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B3888214.png)
![3-(1-adamantyl)-N'-[(E)-2-thienylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B3888218.png)
![ethyl 4-[3-(4-chlorobenzoyl)-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B3888219.png)
![5-AMINO-3-[(1Z)-1-CYANO-2-[4-(DIMETHYLAMINO)PHENYL]ETH-1-EN-1-YL]-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B3888224.png)
![4-methyl-N-[4-(trifluoromethyl)benzylidene]-1-piperazinamine](/img/structure/B3888229.png)
